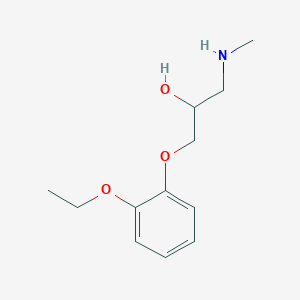

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is a chemical compound with a complex structure that includes an ethoxy group, a phenoxy group, and a methylamino group attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol typically involves multiple steps. One common method starts with catechol as the raw material. Catechol undergoes an acid-alkali back extraction to yield high-purity o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy) ethyl bromide. Finally, the ethyl bromide derivative is reacted with methylamine to produce the target compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The final product is obtained through recrystallization and distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups.

Oxidation and Reduction: The hydroxyl group in the propanol backbone can be oxidized to a ketone or reduced to an alkane.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Nucleophiles: Methylamine or other amines for substitution reactions.

Major Products Formed

Oxidation: Conversion of the hydroxyl group to a ketone.

Reduction: Formation of an alkane from the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting adrenergic receptors.

Biological Studies: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the receptors and preventing the usual physiological response. This action leads to relaxation of smooth muscles, particularly in the prostate and bladder, which is beneficial in treating conditions like benign prostatic hyperplasia .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Ethoxyphenoxy)ethylamine: An intermediate in the synthesis of various pharmaceuticals.

2-(2-Ethoxyphenoxy)ethyl bromide: Used in the preparation of other ethoxyphenoxy derivatives.

Tamsulosin: A well-known drug that shares a similar structure and is used to treat benign prostatic hyperplasia

Uniqueness

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an adrenergic receptor antagonist makes it particularly valuable in pharmaceutical applications .

Actividad Biológica

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol, a compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its effects on cellular signaling pathways, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxy group attached to a phenoxy moiety, along with a methylamino group. This configuration is crucial for its interaction with biological systems.

Research indicates that this compound influences various cellular signaling pathways:

- Cellular Signaling Pathways : The compound has been shown to modulate pathways associated with cell proliferation and apoptosis. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth .

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission and cell signaling, although detailed receptor binding studies are still needed for conclusive evidence.

Antiproliferative Effects

This compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells:

- Cell Cycle Arrest : Treatment with the compound resulted in a marked increase in the percentage of cells arrested in the G2/M phase, indicating its potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry analyses revealed that the compound significantly increased the apoptotic population in treated cancer cells, suggesting a robust mechanism for inducing cell death .

Inhibition of Cell Migration

The compound also shows promise in inhibiting cell migration, which is crucial for preventing metastasis in cancer:

- Wound Healing Assays : Results from wound healing assays indicated that this compound effectively inhibited the migration of A375 melanoma cells in a dose-dependent manner .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antiproliferative effects on A375 melanoma cells, inducing apoptosis and G2/M arrest. |

| Study 2 | Found that the compound inhibited migration of cancer cells through modulation of the PI3K/NF-ĸB pathway. |

| Study 3 | Investigated receptor interactions and suggested potential roles in neurotransmission modulation. |

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects on body weight or organ function in animal models, supporting its potential for further development as a therapeutic agent .

Propiedades

IUPAC Name |

1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-3-15-11-6-4-5-7-12(11)16-9-10(14)8-13-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHAKWVTUGYANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CNC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385934 |

Source

|

| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14754-63-3 |

Source

|

| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.